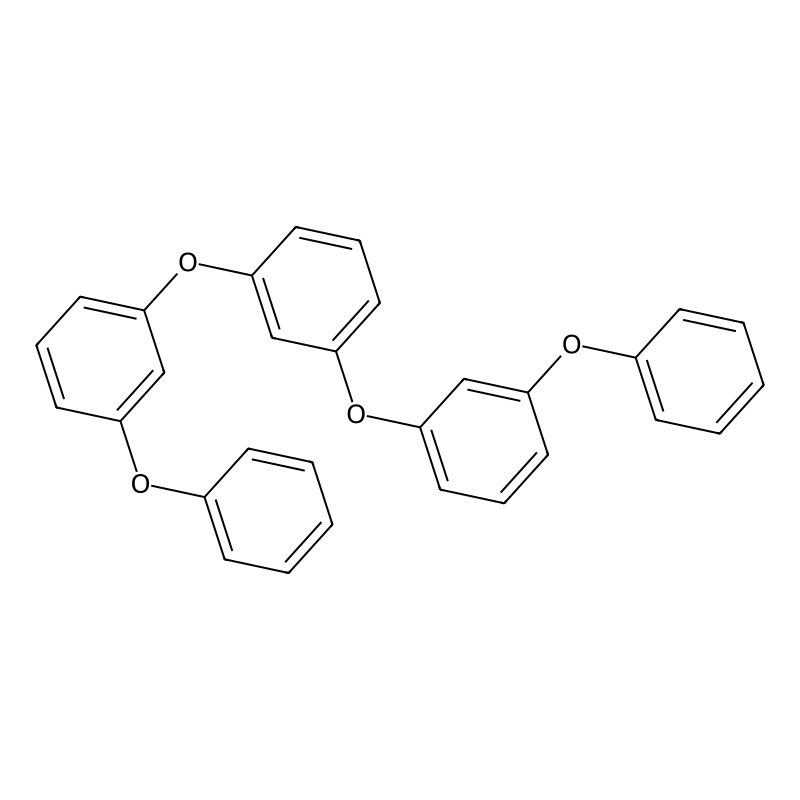

1,3-Bis(3-phenoxyphenoxy)benzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

1,3-Bis(3-phenoxyphenoxy)benzene is an organic compound with the molecular formula C30H22O4 and a molecular weight of 466.49 g/mol. It features a biphenyl structure where two phenoxyphenyl groups are connected to a central benzene ring. This compound is classified under polyphenyl ethers, known for their thermal stability and electrical insulating properties. Its melting point is approximately 42.8 °C, while its boiling point ranges between 295 °C and 305 °C at 1.0 Torr pressure .

- Electrophilic Substitution: The presence of electron-donating phenoxy groups makes the compound susceptible to electrophilic attack, allowing for substitutions at the ortho or para positions relative to the ether linkages.

- Oxidation: Under certain conditions, it may be oxidized to yield phenolic derivatives.

- Thermal Decomposition: At elevated temperatures, it can decompose, leading to the formation of smaller aromatic compounds.

These reactions are significant for its potential applications in materials science and organic synthesis .

The synthesis of 1,3-Bis(3-phenoxyphenoxy)benzene typically involves:

- Etherification Reactions: The compound can be synthesized through etherification of phenol derivatives with chlorinated benzene in the presence of a base such as sodium hydroxide.

- Condensation Reactions: Another method involves the condensation of phenol with a suitable benzyl halide under basic conditions.

These methods allow for the controlled formation of the ether linkages essential to its structure .

1,3-Bis(3-phenoxyphenoxy)benzene has several notable applications:

- Thermal Insulation: Due to its high thermal stability, it is used in applications requiring heat resistance.

- Electrical Insulation: Its insulating properties make it suitable for use in electrical components and devices.

- Functional Fluids: It has potential uses in formulations requiring stable polyphenyl ether compositions .

Interaction studies involving 1,3-Bis(3-phenoxyphenoxy)benzene primarily focus on its compatibility with various solvents and materials. Its interactions with polymers and other organic compounds are crucial for understanding its behavior in practical applications. Studies suggest that it maintains stability in various environments, which is beneficial for its use in industrial applications .

Several compounds share structural similarities with 1,3-Bis(3-phenoxyphenoxy)benzene. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| 1,4-Bis(2-ethoxyphenyl)benzene | C18H18O2 | Known for its use in polymer science |

| Bisphenol A | C15H16O2 | Widely studied for endocrine disruption |

| Triphenyl phosphate | C18H15O4P | Used as a flame retardant in plastics |

Uniqueness

1,3-Bis(3-phenoxyphenoxy)benzene stands out due to its unique biphenyl ether structure that enhances thermal stability and electrical insulation properties compared to other similar compounds. While compounds like Bisphenol A are known for their biological activity and potential health risks, 1,3-Bis(3-phenoxyphenoxy)benzene has not been extensively studied in this regard, making it a candidate for further research into both its properties and potential applications .

Nucleophilic aromatic substitution represents the most fundamental and widely employed synthetic approach for preparing 1,3-bis(3-phenoxyphenoxy)benzene. This methodology exploits the inherent reactivity of electron-deficient aromatic halides toward nucleophilic attack by phenoxide species [4] [5].

Mechanistic Framework

The nucleophilic aromatic substitution mechanism proceeds through a well-established addition-elimination pathway, involving the formation of a Meisenheimer complex as the key intermediate [4] [6]. This intermediate is characterized as a negatively charged, resonance-stabilized species formed upon nucleophilic attack at the aromatic carbon bearing the leaving group [4] [6]. The reaction requires the presence of electron-withdrawing groups positioned ortho or para to the leaving group to provide adequate stabilization of the intermediate through resonance effects [7] [6].

Synthesis from 1,3-Difluorobenzene and 3-Phenoxyphenol

The preferred synthetic route employs 1,3-difluorobenzene as the electrophilic substrate due to fluoride's superior leaving group properties compared to other halides . The reaction proceeds through deprotonation of 3-phenoxyphenol with alkali metal hydroxides (sodium hydroxide or potassium hydroxide) to generate the corresponding phenoxide anion . This nucleophilic species subsequently attacks the electron-deficient aromatic carbon of 1,3-difluorobenzene.

Reaction Conditions and Parameters:

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature | 150-280°C | Higher temperatures accelerate reaction but may promote side reactions |

| Reaction Time | 5-100 hours | Extended times ensure complete conversion |

| Molar Ratio (phenol:halide) | 2.1-5:1 | Excess phenoxide prevents incomplete substitution |

| Solvent System | Dimethylimidazolidinone or toluene | Polar aprotic solvents stabilize ionic intermediates |

The reaction typically achieves yields up to 88% under optimized conditions . The mechanism proceeds through formation of an intermediate 1-(3-phenoxyphenoxy)-3-fluorobenzene, which subsequently undergoes a second nucleophilic substitution to afford the final product .

Williamson Ether Synthesis Alternative

An alternative nucleophilic approach utilizes the classical Williamson ether synthesis, employing 1,3-dihydroxybenzene (resorcinol) as the nucleophilic substrate and 3-phenoxybromobenzene as the electrophile . While bromide serves as a less effective leaving group than fluoride, this method offers advantages in terms of substrate availability and cost considerations.

The process involves initial deprotonation of resorcinol with potassium carbonate in dimethylformamide, followed by addition of the aryl bromide at elevated temperatures (80-120°C) . Phase-transfer catalysts such as tetrabutylammonium bromide can enhance reaction efficiency, with typical yields ranging from 70-85% .

Ullmann-Type Coupling Reaction Optimization

The Ullmann coupling reaction, first reported by Fritz Ullmann and his student Bielecki in 1901, has evolved into a sophisticated methodology for constructing carbon-carbon and carbon-heteroatom bonds through copper-mediated processes [8]. Modern variants of this classical reaction have proven particularly effective for synthesizing polyphenyl ethers, including 1,3-bis(3-phenoxyphenoxy)benzene [9] [10] [11].

Classical Ullmann Methodology

The traditional Ullmann reaction requires stoichiometric quantities of copper metal and harsh reaction conditions, often resulting in erratic yields and poor atom economy [8]. Despite these limitations, the reaction has found successful application in polyphenyl ether synthesis, particularly for compounds containing the biphenyl unit as a central core [12].

Modern Catalytic Variants

Contemporary developments have transformed the Ullmann reaction into a highly efficient catalytic process through the introduction of copper(I) catalysts and carefully designed ligand systems [9] [13] [14]. These modern variants offer significant improvements in reaction conditions, substrate scope, and overall efficiency.

Copper(I) Catalyst Systems:

| Catalyst System | Reaction Conditions | Yield Range | Key Advantages |

|---|---|---|---|

| CuI-PPh₃ [13] | Toluene/xylene, 5 mol% [13] | Variable | Air-stable, non-polar solvents |

| Cu(I)-8-hydroxyquinoline [14] | Mild conditions [14] | High [14] | Excellent selectivity, bidentate ligand |

| Cu(I)-diol complexes [9] | Room temperature possible [9] | Up to 95% [9] | Broad substrate scope |

Mechanistic Insights

Recent mechanistic studies have provided detailed understanding of the Ullmann coupling process through experimental investigations and density functional theory calculations [14]. The reaction proceeds through formation of three-coordinate, heteroleptic copper complexes [Cu(LX)OAr]⁻, where LX represents a bidentate anionic ligand [14]. These complexes undergo oxidative addition with aryl halides as the turnover-limiting step, followed by reductive elimination to form the desired ether products [14].

Isotope effect studies have confirmed that oxidative addition occurs irreversibly, with the rate being significantly influenced by the electronic properties of both the phenoxide and aryl halide components [14]. Hammett analysis reveals that electron-rich phenoxides react more rapidly, consistent with their enhanced nucleophilic character [14].

Optimization Strategies

Industrial-scale optimization of Ullmann coupling for polyphenyl ether synthesis focuses on several key parameters:

Catalyst Loading Minimization: Modern systems achieve effective coupling with catalyst loadings as low as 1-5 mol%, dramatically reducing costs compared to stoichiometric procedures [9] [13].

Solvent Selection: Non-polar solvents such as toluene and xylene have proven effective for large-scale operations, eliminating the need for expensive polar aprotic solvents [13].

Base Selection: Inexpensive inorganic bases like potassium carbonate provide excellent results while maintaining economic viability [13].

Temperature Control: Optimized reactions can proceed at temperatures as low as 80-120°C, reducing energy costs and minimizing thermal degradation [9].

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis has emerged as a transformative technology for accelerating chemical reactions while often improving yields and selectivities [15] [16] [17] [18]. The application of microwave irradiation to the synthesis of aromatic ethers, including 1,3-bis(3-phenoxyphenoxy)benzene, offers significant advantages over conventional heating methods.

Fundamental Principles

Microwave heating operates through dielectric heating, where polar molecules and ionic species interact directly with electromagnetic radiation at frequencies typically around 2.45 GHz [19] [18]. This mechanism provides several advantages:

- Rapid Heating: Direct molecular-level heating eliminates heat transfer limitations [17] [18]

- Selective Heating: Polar reaction components preferentially absorb microwave energy [19]

- Enhanced Reaction Rates: Acceleration factors of 10-1000× are commonly observed [20] [17]

- Improved Yields: Reduced thermal degradation often leads to higher product purity [16] [17]

Microwave-Enhanced Nucleophilic Aromatic Substitution

The synthesis of aromatic ethers under microwave irradiation has been extensively studied, with particular focus on solvent-free conditions [21] [22]. For phenol alkylation reactions, microwave heating enables remarkable acceleration compared to conventional methods.

Optimized Microwave Conditions:

| Parameter | Conventional Method | Microwave Method | Improvement Factor |

|---|---|---|---|

| Reaction Time | 2-24 hours [22] | 2-15 minutes [21] [22] | 10-100× [20] |

| Temperature | 150-200°C [22] | 80-150°C [21] | Lower temperature possible |

| Solvent Requirements | Large volumes [22] | Solvent-free possible [21] [22] | Environmental benefit |

| Yield | Variable [22] | Often improved [21] [22] | Enhanced selectivity |

Microwave-Assisted Ullmann Coupling

Recent developments have demonstrated the effectiveness of combining microwave heating with modern Ullmann coupling protocols [15]. Microwave-assisted Buchwald-Hartwig cross-coupling reactions, which share mechanistic similarities with Ullmann coupling, have achieved yields up to 91% in significantly reduced reaction times [15].

The combination of microwave heating with copper catalysis offers particular advantages for polyphenyl ether synthesis:

- Accelerated Oxidative Addition: Higher effective temperatures promote the rate-limiting oxidative addition step [15]

- Enhanced Ligand Coordination: Improved catalyst-ligand interactions under microwave conditions [15]

- Reduced Side Reactions: Shorter reaction times minimize competing processes [16]

Practical Implementation

Industrial implementation of microwave-assisted synthesis requires careful consideration of scalability factors. While domestic microwave ovens have been successfully employed for laboratory-scale reactions [19], industrial applications demand specialized equipment designed for continuous processing and precise control [17].

Equipment Considerations:

| Scale | Equipment Type | Key Features | Limitations |

|---|---|---|---|

| Laboratory | Modified domestic units [19] | Cost-effective, readily available | Limited scale, safety concerns |

| Pilot Scale | Dedicated microwave reactors [17] | Better control, safety systems | Higher capital cost |

| Industrial | Continuous flow systems [17] | Scalable, automated control | Complex engineering requirements |

Industrial-Scale Production Challenges

The translation of laboratory-scale synthetic methods for 1,3-bis(3-phenoxyphenoxy)benzene to industrial production presents numerous technical, economic, and operational challenges that must be systematically addressed to ensure commercial viability [23] [24] [25] [26].

Process Scale-Up Considerations

Industrial-scale synthesis of polyphenyl ethers requires fundamental reconsideration of reaction parameters optimized at laboratory scale [27] [28] [25]. The challenges encompass heat and mass transfer limitations, reaction kinetics modifications, and equipment design constraints that become pronounced at large scales.

Scale-Up Parameters:

| Challenge Category | Laboratory Scale | Industrial Scale | Mitigation Strategies |

|---|---|---|---|

| Heat Transfer | Rapid equilibration [25] | Significant gradients [25] | Enhanced mixing, heat exchanger design |

| Mass Transfer | Minimal limitations [25] | Diffusion-controlled regimes [25] | Improved reactor design, agitation optimization |

| Reaction Kinetics | Well-controlled [25] | Side reaction promotion [25] | Temperature profiling, residence time distribution |

| Safety Considerations | Manageable risks [25] | Exponential risk scaling [25] | Rigorous hazard analysis, containment systems |

Economic Optimization

The commercial production of 1,3-bis(3-phenoxyphenoxy)benzene must balance synthetic efficiency with economic constraints imposed by raw material costs, energy consumption, and capital investment requirements [26]. Process economic analysis reveals critical cost drivers that determine commercial feasibility.

Cost Analysis Framework:

- Raw Material Costs: Representing typically 60-70% of total production costs [26]

- Energy Requirements: Significant for high-temperature reactions [26]

- Catalyst Costs: Particularly important for precious metal catalysts [26]

- Waste Treatment: Environmental compliance costs [29]

- Capital Equipment: Reactor design and specialized equipment [26]

Raw Material Supply Chain Management

Industrial production requires reliable, high-quality feedstock supply chains for both 1,3-difluorobenzene (or alternatives) and 3-phenoxyphenol [24] [26]. Market volatility in aromatic chemical pricing can significantly impact production economics, necessitating strategic sourcing approaches and potential vertical integration considerations.

Environmental and Regulatory Compliance

Modern industrial chemical production operates under increasingly stringent environmental regulations [23] [29]. Polyphenyl ether synthesis must address several environmental challenges:

- Solvent Recovery and Recycling: High-boiling solvents like dimethylformamide require sophisticated recovery systems [29]

- Waste Stream Management: Copper-containing waste requires specialized treatment [29]

- Air Emissions Control: Volatile organic compounds must be captured and treated [29]

- Water Treatment: Process wastewater requires treatment before discharge [29]

Process Intensification Strategies

Industrial efficiency improvements focus on process intensification approaches that maximize productivity while minimizing environmental impact [29]. Key strategies include:

Continuous Processing: Transition from batch to continuous operations offers improved heat and mass transfer, better process control, and reduced capital requirements per unit of production [28].

Solvent Minimization: Development of solvent-free or reduced-solvent processes addresses both environmental and economic concerns [21] [29].

Catalyst Recovery and Recycling: Implementation of heterogeneous catalysts or effective homogeneous catalyst recovery systems reduces operating costs and environmental impact [13].

Quality Control and Analytical Challenges

Industrial production demands robust analytical methods for real-time process monitoring and final product quality assurance [26]. The complex nature of 1,3-bis(3-phenoxyphenoxy)benzene requires sophisticated analytical techniques:

- In-Process Monitoring: Real-time reaction monitoring using spectroscopic methods [26]

- Impurity Profiling: Comprehensive characterization of potential impurities and by-products [26]

- Physical Property Testing: Thermal stability, electrical properties, and other application-relevant characteristics [24]

Technology Transfer and Scaling Methodology

Successful industrial implementation requires systematic technology transfer protocols that ensure laboratory discoveries translate effectively to commercial production [25]. This process involves:

- Pilot Plant Studies: Intermediate-scale studies to validate scale-up predictions [25]

- Process Modeling: Computational fluid dynamics and reaction kinetics modeling [25]

- Risk Assessment: Comprehensive evaluation of process hazards and failure modes [25]

- Optimization Studies: Statistical design of experiments for process parameter optimization [25]